molecular formula C11H21BrO B13620945 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane

Cat. No.: B13620945
M. Wt: 249.19 g/mol
InChI Key: CPLDFXDLWFXQMW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane is an organic compound that belongs to the class of brominated cyclohexanes. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also contains a methyl and a propoxy group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve continuous flow processes where the bromination reaction is optimized for large-scale production. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution and elimination reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-(Bromomethyl)-3-methyl-1-propoxycyclohexane can be compared with other brominated cyclohexanes, such as:

    1-Bromo-3-methylcyclohexane: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    1-(Bromomethyl)cyclohexane: Lacks both the methyl and propoxy groups, resulting in different reactivity and applications.

    1-(Bromomethyl)-3-propoxycyclohexane: Similar but lacks the methyl group, which can affect its chemical properties and reactivity.

The presence of the methyl and propoxy groups in this compound makes it unique and provides additional sites for chemical modification, enhancing its utility in various applications.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-propoxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3

InChI Key

CPLDFXDLWFXQMW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCC(C1)C)CBr

Origin of Product

United States

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